2-Amino-2-(m-tolyl)propan-1-ol hydrochloride
Description
2-Amino-2-(m-tolyl)propan-1-ol hydrochloride is a chiral amino alcohol derivative featuring a meta-methyl-substituted phenyl ring attached to a propanol backbone. Its molecular formula is C₉H₁₄ClNO (MW: 205.66 g/mol), with a hydrochloride salt enhancing solubility in polar solvents like methanol and DMSO . This compound is used in pharmaceutical research, particularly as a building block for synthesizing bioactive molecules due to its amine and hydroxyl functional groups.
Properties
Molecular Formula |
C10H16ClNO |
|---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
2-amino-2-(3-methylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8-4-3-5-9(6-8)10(2,11)7-12;/h3-6,12H,7,11H2,1-2H3;1H |
InChI Key |
HWXZHRKFXAKYDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(CO)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(m-tolyl)propan-1-ol hydrochloride typically involves the reaction of m-toluidine with acetone in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-2-(m-tolyl)propan-1-ol hydrochloride may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(m-tolyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-Amino-2-(m-tolyl)propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(m-tolyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride
- Molecular Formula : C₉H₁₂N₂O₃·HCl (MW: 232.66 g/mol)
- Key Differences : The nitro group at the meta position introduces strong electron-withdrawing effects, reducing basicity compared to the methyl group in the target compound. This alters reactivity in nucleophilic substitutions and solubility (soluble in chloroform and DMSO) .
- Applications : Used in synthetic chemistry for nitro-group reduction or as a precursor to aromatic amines.
2-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride
- Molecular Formula: C₉H₁₃ClFNO (MW: 205.66 g/mol)
- Fluorine’s electronegativity may improve metabolic stability in drug candidates .
- Applications : Explored in CNS-targeting pharmaceuticals due to fluorine’s blood-brain barrier permeability.
Backbone Modifications: Ethanol vs. Propanol Derivatives
(R)-2-Amino-2-(m-tolyl)ethanol Hydrochloride
- Molecular Formula: C₉H₁₂ClNO (MW: 193.65 g/mol)
- Key Differences: The ethanol backbone shortens the carbon chain, reducing molecular weight and lipophilicity. This may limit membrane permeability compared to the propanol analog .
- Applications : Intermediate in asymmetric synthesis of chiral amines.
2-Amino-2-methyl-1-propanol Hydrochloride
- Molecular Formula: C₄H₁₀ClNO (MW: 125.60 g/mol)
- Lower molecular weight improves aqueous solubility but reduces aromatic interaction capabilities .
- Applications : Used in polymer chemistry and as a pH adjuster in formulations.
Homologs with Extended Alkyl Chains
Fingolimod Hydrochloride Homologs (e.g., Decyl, Nonyl)
- Example: 2-Amino-2-(4-decylphenethyl)propane-1,3-diol
- Molecular Formula: C₂₁H₃₅NO₂ (MW: 335.53 g/mol)
- Key Differences: Extended alkyl chains (e.g., decyl) dramatically increase lipophilicity, enhancing cell membrane penetration. These homologs are used in immunomodulatory drugs like Fingolimod, targeting sphingosine-1-phosphate receptors .
- Applications : Clinical therapeutics for autoimmune diseases (e.g., multiple sclerosis).
Stereochemical Variants
(S)-2-Amino-2-(m-tolyl)ethanol Hydrochloride
- Molecular Formula: C₉H₁₂ClNO (MW: 193.65 g/mol)
- Key Differences : Enantiomeric configuration (S vs. R) influences chiral recognition in biological systems. For example, the (S)-isomer may exhibit distinct binding affinities to enzymes or receptors .
- Applications : Critical for studying stereoselective drug metabolism.
Key Research Findings
- Electronic Effects : Nitro groups reduce basicity, while fluorine enhances polarity and bioavailability .
- Chain Length: Propanol derivatives exhibit better lipophilicity than ethanol analogs, favoring drug absorption .
- Steric and Stereochemical Impact : Branched chains and enantiomeric forms significantly alter reaction kinetics and biological activity .
Biological Activity
2-Amino-2-(m-tolyl)propan-1-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
2-Amino-2-(m-tolyl)propan-1-ol hydrochloride is characterized by the presence of an amino group and a hydroxyl group, which contribute to its reactivity and biological interactions. The molecular formula is C10H15ClN2O, and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments.
Biological Activity Overview
Research indicates that 2-Amino-2-(m-tolyl)propan-1-ol hydrochloride exhibits several biological activities, primarily in antimicrobial applications. The compound is studied for its potential effects on various pathogens, including bacteria and fungi.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against several bacterial strains. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected microorganisms.
| Microorganism | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 64 | Moderate |
| Escherichia coli | 128 | Low |
| Candida albicans | 32 | Moderate |
The mechanism of action of 2-Amino-2-(m-tolyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets within microbial cells. The amino group can form hydrogen bonds with biological macromolecules, potentially disrupting enzyme functions or receptor activities.
Enzyme Interaction
In vitro studies suggest that the compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival. For instance, it has been shown to affect the activity of enzymes responsible for cell wall synthesis in bacteria.
Case Studies and Research Findings
Several studies have investigated the biological activity of 2-Amino-2-(m-tolyl)propan-1-ol hydrochloride:
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated the compound's efficacy against various bacterial strains using a microdilution method. The results demonstrated significant antibacterial activity against Staphylococcus aureus and moderate effects against Escherichia coli .
- Mechanistic Insights : Another research article highlighted the compound's ability to disrupt microbial cell integrity by targeting specific enzymes involved in cell wall synthesis. This disruption leads to increased permeability and eventual cell lysis .
- Toxicity Assessment : A comprehensive toxicity assessment indicated that 2-Amino-2-(m-tolyl)propan-1-ol hydrochloride exhibits low toxicity towards mammalian cells at concentrations effective against pathogens, suggesting a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
